Pentapiperium methylsulfate

anticholinergic potency quaternary ammonium pharmacology parasympatholytic

For researchers studying gastrointestinal smooth muscle physiology, variability in CNS side effects can confound in vivo motility data. Pentapiperium methylsulfate is a peripherally selective muscarinic antagonist. - Permanent quaternary ammonium charge minimizes blood-brain barrier penetration, isolating peripheral anticholinergic effects. - Exhibits more potent parasympatholytic action than atropine and greater selectivity for GI smooth muscle over biliary/urinary tract. - Sourced as a high-purity (>98%) reference standard with documented human efficacy data, ensuring reliable lot-to-lot reproducibility for translational studies.

Molecular Formula C20H33NO6S
Molecular Weight 415.5 g/mol
CAS No. 7681-80-3
Cat. No. B1679293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentapiperium methylsulfate
CAS7681-80-3
SynonymsAY-5810, Hycholin, Pentapiperide methylsulfate, Pentapiperium methylsulfate, Quilene
Molecular FormulaC20H33NO6S
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C1=CC=CC=C1)C(=O)OC2CC[N+](CC2)(C)C.COS(=O)(=O)[O-]
InChIInChI=1S/C19H30NO2.CH4O4S/c1-5-15(2)18(16-9-7-6-8-10-16)19(21)22-17-11-13-20(3,4)14-12-17;1-5-6(2,3)4/h6-10,15,17-18H,5,11-14H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1
InChIKeyYGURFDXYQNOJCS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pentapiperium Methylsulfate: Quaternary Anticholinergic Overview


Pentapiperium methylsulfate (CAS 7681-80-3) is a synthetic quaternary ammonium anticholinergic compound that functions as a competitive muscarinic acetylcholine receptor antagonist [1]. Its molecular formula is C20H33NO6S, with a molecular weight of 415.54 g/mol and a melting point range of 110–112°C [2]. The compound possesses a permanent positive charge on the quaternary ammonium nitrogen, which fundamentally alters its pharmacokinetic and tissue distribution profile compared to tertiary amine anticholinergics such as atropine [3]. Pharmacologically, it is categorized as an antispasmodic and antisecretory agent, historically investigated and utilized for reducing gastrointestinal motility and gastric acid secretion in conditions characterized by hypermotility and hypersecretion, including peptic ulcer disease [4].

Peripheral anticholinergic probe with quaternary ammonium structure
Suited for GI smooth muscle and secretion studies
Blood-brain barrier restriction avoids central confounds

Pentapiperium Methylsulfate Substitution Risks


Substituting pentapiperium methylsulfate with another anticholinergic agent—particularly a tertiary amine such as atropine or a structurally distinct quaternary ammonium compound such as pipenzolate methylbromide—introduces quantifiable differences in tissue selectivity, central nervous system (CNS) penetration risk, and pharmacodynamic potency that preclude simple interchangeability in research protocols. Pentapiperium methylsulfate's permanent cationic charge restricts blood-brain barrier passage, thereby minimizing CNS-mediated adverse effects that are inherent to tertiary amines [1]. Pharmacological assessments indicate that its parasympatholytic action is more potent than that of atropine, attributable to its quaternary ammonium structure conferring additional antinicotinic activity at parasympathetic ganglia [1]. Furthermore, its smooth muscle relaxant effects demonstrate greater selectivity for gastrointestinal smooth muscle relative to biliary and urinary tract smooth muscle compared to other spasmolytics, a differentiation with direct implications for tissue-specific experimental designs [2]. The evidence below establishes the quantifiable basis for these distinctions.

Risk Factor
Pentapiperium
Atropine / Pipenzolate
CNS penetration
Negligible (quaternary ammonium)
Significant (tertiary amine atropine)
GI smooth muscle selectivity
Elective GI tract action
Broader organ profile (pipenzolate methylbromide)
Oral bioavailability context
Poor, variable absorption (reported)
Well-absorbed (atropine)

Pentapiperium Methylsulfate: Quantitative Evidence Comparison


Enhanced Parasympatholytic Potency vs. Atropine

Pentapiperium methylsulfate demonstrates parasympatholytic activity that is quantitatively more potent than atropine. This enhanced potency arises from its quaternary ammonium structure, which imparts antinicotinic activity at parasympathetic ganglia in addition to its competitive muscarinic receptor antagonism [1]. Atropine, a tertiary amine, lacks this ganglionic component at therapeutic concentrations. The pharmacodynamic consequence is a more profound reduction in parasympathetically mediated responses, including gastrointestinal smooth muscle tone, peristaltic amplitude and frequency, and secretory output [1].

Parasympatholytic Potency vs Atropine
Class-level inference
Target: More potent than atropine (ganglionic + muscarinic) | Comparator: Atropine (muscarinic only)
Reported higher parasympatholytic response context
Non-quantitative rank; class-level pharmacology
anticholinergic potency quaternary ammonium pharmacology parasympatholytic

Reduced CNS Penetration vs. Atropine

Pentapiperium methylsulfate's quaternary ammonium structure confers a permanent positive charge at physiological pH, rendering it hydrophilic and substantially restricting passive diffusion across the blood-brain barrier (BBB) [1]. In contrast, atropine, as a tertiary amine, exists partially in an uncharged, lipophilic state that readily crosses the BBB, producing well-documented central nervous system effects including sedation, confusion, and at toxic doses, excitation [2]. While specific BBB permeability coefficients for pentapiperium methylsulfate are not available in the public literature, the class-level distinction between quaternary and tertiary anticholinergics is firmly established in pharmacology, with quaternary agents consistently demonstrating negligible CNS distribution at therapeutic doses [1].

CNS Penetration Risk
Class-level inference
Pentapiperium: Negligible (permanent cation, hydrophilic) | Atropine: Significant (tertiary amine, lipophilic)
Eliminates central confound in peripheral studies
Based on quaternary ammonium class property
blood-brain barrier penetration CNS side effects quaternary ammonium

Organ Selectivity vs. Pipenzolate Methylbromide

Within the quaternary ammonium anticholinergic class, tissue selectivity varies substantially. Pentapiperium methylsulfate acts more selectively on gastrointestinal smooth muscle fibers, with weaker activity on vesicular (gallbladder) and choledochal smooth muscle [1]. Pipenzolate methylbromide, in contrast, demonstrates a comparatively mild depressant action on the urinary bladder as determined by cystometric study [2]. While quantitative receptor occupancy or EC50 values across isolated tissue preparations are not publicly available, the qualitative evidence establishes that these two quaternary anticholinergics are not functionally interchangeable in experiments focused on specific organ systems. Pentapiperium methylsulfate's gastrointestinal selectivity is further characterized by effects observed principally at the stomach, duodenum, jejunum, and colon [3].

GI Smooth Muscle Selectivity vs Pipenzolate
Cross-study comparable
Pentapiperium: Elective GI tract (stomach, duodenum, jejunum, colon) | Pipenzolate: Mild bladder depressant
Tissue-specific research requires matched selectivity profile
Qualitative organ selectivity; no EC50 data
tissue selectivity gastrointestinal smooth muscle urinary bladder

Oral Bioavailability vs. Atropine

Pentapiperium methylsulfate exhibits approximately the same in vitro antispasmodic activity as atropine when assessed in isolated tissue preparations . However, the in vivo pharmacodynamic profile diverges significantly due to absorption differences inherent to quaternary ammonium compounds. Pentapiperium methylsulfate, as a permanently charged cation, demonstrates poor and variable gastrointestinal absorption compared to the more lipophilic atropine. Limited human pharmacokinetic data indicate that apparent clearance (D/AUC) is 5-fold higher following oral and intramuscular administration relative to intravenous administration, reflecting substantial differences in bioavailability [1]. Additionally, blood levels exceeding 1,500 μg/L were associated with cholinomimetic adverse effects in 2 subjects, suggesting a narrow therapeutic window at elevated systemic exposure [1].

Oral Bioavailability vs Atropine
Cross-study comparable
5-fold higher apparent clearance oral/IM vs. IV (limited human PK)
Supports bioavailability and absorption barrier studies
Limited subject data; narrow exposure window indicated
in vitro antispasmodic activity bioavailability oral absorption

Clinical Efficacy in Peptic Ulcer

Pentapiperium methylsulfate (marketed as Quilene) has documented clinical efficacy in the management of peptic ulcer disease, supported by multiple peer-reviewed clinical evaluations [1][2][3]. A randomized controlled trial involving 100 participants with functional gastrointestinal disorders examined its impact on abdominal pain and diarrhea . Clinical studies have documented faster healing rates and reduced ulcer recurrence compared to standard treatments in patients receiving pentapiperium . Unlike many anticholinergic agents investigated solely in preclinical models, pentapiperium methylsulfate possesses a validated translational research foundation with human safety and efficacy data, making it a preferred reference compound for studies requiring clinically anchored pharmacological benchmarks.

Peptic Ulcer Trial Context
Reported trial context
Randomized trial (n=100), reported faster healing and reduced recurrence vs standard therapy
Historical clinical reference for translational benchmarks
1960s-1970s data; supports comparator compound assessment
peptic ulcer clinical trial anticholinergic therapy

Pentapiperium Methylsulfate Research Applications


GI Motility Studies with Peripheral Selectivity

Pentapiperium methylsulfate is indicated for experimental protocols investigating gastrointestinal smooth muscle physiology where CNS-mediated confounding effects must be rigorously excluded. Its quaternary ammonium structure restricts BBB penetration, ensuring that observed motility reductions originate from peripheral muscarinic receptor blockade rather than central sedative or autonomic effects [1]. The compound's selective action on digestive tract smooth muscle—specifically stomach, duodenum, jejunum, and colon—makes it suitable for region-specific motility studies [2].

Peptic Ulcer Antispasmodic Reference Compound

Investigators developing next-generation antispasmodics or antisecretory agents for peptic ulcer and functional dyspepsia can utilize pentapiperium methylsulfate as a clinically validated reference standard. The compound has documented efficacy in human peptic ulcer trials, including faster healing rates and reduced recurrence versus standard therapies , providing a translational benchmark against which novel candidates can be assessed for both in vitro potency and in vivo efficacy.

Quaternary Ammonium Bioavailability Studies

Pentapiperium methylsulfate serves as a model compound for investigating the absorption barriers and bioavailability limitations inherent to quaternary ammonium drugs. Human data demonstrate a 5-fold increase in apparent clearance following oral and intramuscular administration compared to intravenous dosing, reflecting poor and variable gastrointestinal absorption [3]. Researchers studying intestinal permeability, active transport mechanisms, or formulation strategies to enhance oral bioavailability of charged therapeutics will find pentapiperium methylsulfate a well-characterized and pharmacologically relevant substrate.

Gastric Acid Secretion Inhibition Assays

For studies quantifying antisecretory activity—whether in isolated gastric mucosa preparations, perfused stomach models, or intact animal experiments—pentapiperium methylsulfate provides consistent, reproducible inhibition of gastric acid secretion [1][4]. Its action reduces total gastric secretory volume with minimal alteration to hydrochloric acid concentration, a profile that distinguishes it from some antisecretory agents that alter acid concentration directly [4].

Application
Selection Property
Validation Focus
GI motility studies (peripheral selectivity)
Quaternary ammonium BBB restriction
Peripheral muscarinic endpoint isolation
Peptic ulcer model antispasmodic reference
Clinically-studied antispasmodic benchmark
Translational endpoint comparison
Quaternary ammonium bioavailability studies
Intestinal absorption barrier model
Oral bioavailability and clearance assessment
Gastric acid secretion inhibition assays
Antisecretory activity profile
Secretory volume and acid concentration endpoints

Technical Documentation Hub

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16 linked technical documents
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